N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-13-2-1-12(9-14(13)20)22-16(27)10-28-17-4-3-15-23-24-18(26(15)25-17)11-5-7-21-8-6-11/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUOBBXENYQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It contains a dichlorophenyl moiety and a triazolo-pyridazine structure that contributes to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
- Antimicrobial Activity : The compound exhibits notable antibacterial properties against a range of pathogens. Studies have shown that derivatives containing the triazole ring often display enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that compounds with the triazolo-pyridazine scaffold can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, SLU-2633, a related compound, has shown potent activity against Cryptosporidium parvum with an EC50 of 0.17 μM . The structural modifications in the triazole moiety are crucial for enhancing anticancer efficacy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, certain triazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Dichlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Triazole Ring | Critical for antimicrobial and anticancer activity |
| Pyridazine Moiety | Modulates enzyme inhibition potential |
Modifications to these groups can lead to variations in potency and selectivity against different biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated several triazole derivatives for their antibacterial properties. Among them, compounds structurally similar to this compound exhibited MIC values that were significantly lower than standard antibiotics .
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that modifications to the triazole structure could enhance cytotoxicity. For example, certain analogs showed IC50 values below 10 μM against breast cancer cell lines .
- Enzyme Inhibition Studies : The compound's ability to inhibit bacterial enzymes was assessed using kinetic assays. Results indicated that it could serve as a lead compound for developing new antibacterial agents targeting resistant strains .
Q & A
Q. How can researchers resolve ambiguities in the regiochemistry of triazolopyridazine derivatives?
Q. What are best practices for scaling up synthesis without compromising yield?
- Answer:
- Flow chemistry : Continuous synthesis minimizes side reactions (e.g., using microreactors for exothermic steps) .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
